[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyrazole, pyridine, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reactions: The brominated thiophene and the pyrazole derivative are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with 4-bromopyridine under appropriate conditions.
Final Coupling: The final compound is obtained by coupling the pyrazole-thiophene intermediate with the piperazine derivative using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, ligands, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: This compound shares the bromothiophene moiety and is used in materials science applications.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure and is used as an intermediate in organic synthesis.
Uniqueness
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20BrN5OS |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20BrN5OS/c20-18-2-1-17(27-18)15-13-16(23-22-15)19(26)25-11-9-24(10-12-25)8-5-14-3-6-21-7-4-14/h1-4,6-7,13H,5,8-12H2,(H,22,23) |
InChI Key |
HYUMIYXUGXRENH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=NNC(=C3)C4=CC=C(S4)Br |
Origin of Product |
United States |
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